Tert-butyl 3-amino-4-(2-fluorophenyl)piperidine-1-carboxylate is an organic compound notable for its complex structure and potential applications in various scientific fields, particularly in medicinal chemistry. This compound features a tert-butyl group, a piperidine ring, and a fluorinated aromatic amine, making it a significant molecule for research and industrial applications. The unique combination of these functional groups contributes to its diverse chemical reactivity and biological activity.
The compound can be synthesized from readily available precursors through various chemical reactions. Its molecular formula is with a molecular weight of approximately .
Tert-butyl 3-amino-4-(2-fluorophenyl)piperidine-1-carboxylate is classified as an amino acid derivative due to the presence of the amino group. It falls within the category of piperidine derivatives, which are known for their biological activity, particularly in pharmacology.
The synthesis of tert-butyl 3-amino-4-(2-fluorophenyl)piperidine-1-carboxylate typically involves multiple steps:
The synthetic routes may vary depending on the specific starting materials used and the desired purity of the final product. Reaction conditions such as temperature, solvent choice (e.g., dichloromethane or tetrahydrofuran), and the use of bases like triethylamine are critical for optimizing yield and purity .
The molecular structure of tert-butyl 3-amino-4-(2-fluorophenyl)piperidine-1-carboxylate includes:
The InChI representation for this compound is:
This representation provides insight into the connectivity and stereochemistry of the molecule .
Tert-butyl 3-amino-4-(2-fluorophenyl)piperidine-1-carboxylate undergoes several types of chemical reactions:
The reactivity of this compound allows for the formation of various derivatives that can be utilized in further synthetic pathways or biological studies.
Tert-butyl 3-amino-4-(2-fluorophenyl)piperidine-1-carboxylate serves as a precursor in synthesizing potent analgesics like fentanyl and its analogues.
The mechanism involves binding to mu-opioid receptors in the brain, mimicking endogenous opioids' effects, which leads to analgesic and euphoric outcomes. The pharmacokinetics suggest rapid onset and short duration of action, making it significant in pain management therapies .
Tert-butyl 3-amino-4-(2-fluorophenyl)piperidine-1-carboxylate is typically characterized as a white amorphous solid with varying solubility depending on solvent polarity.
Key chemical properties include:
Relevant analyses include:
Tert-butyl 3-amino-4-(2-fluorophenyl)piperidine-1-carboxylate has diverse applications in scientific research:
This compound's unique structure and reactivity profile make it an important subject for further research across multiple fields.
Classical synthetic routes to tert-butyl 3-amino-4-(2-fluorophenyl)piperidine-1-carboxylate rely on sequential functionalization of the piperidine core. A representative approach begins with the preparation of a 4-(2-fluorophenyl)piperidin-3-one intermediate through Mannich or Michael addition reactions. Subsequent reductive amination introduces the 3-amino functionality, though this method often suffers from moderate diastereoselectivity. Alternative pathways employ Boc-protection early in the synthesis to shield the piperidine nitrogen during subsequent transformations. For instance, tert-butyl 4-oxopiperidine-1-carboxylate undergoes nucleophilic addition with 2-fluorophenylmagnesium bromide, followed by stereoselective amination via azide reduction or reductive amination protocols [2] [9].
A sophisticated strategy documented in recent literature involves β-keto ester intermediates derived from N-Boc-protected piperidine carboxylic acids. Treatment with Meldrum’s acid (2,2-dimethyl-1,3-dioxane-4,6-dione) and coupling agents like EDC·HCl (1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride) generates reactive adducts. Methanolysis then yields β-keto esters, which serve as versatile precursors for introducing the 3-amino group via hydrazone formation or reductive amination sequences. This approach provides excellent regiocontrol but requires careful optimization to minimize epimerization at chiral centers [9].
Table 1: Traditional Synthetic Approaches and Yields
Synthetic Route | Key Steps | Overall Yield | Limitations |
---|---|---|---|
Reductive Amination Pathway | Ketone formation → Reductive amination → Boc protection | 25-40% | Moderate diastereoselectivity |
β-Keto Ester Functionalization | Meldrum’s acid adduct → Methanolysis → Amination | 35-55% | Multi-step purification required |
Grignard Addition Strategy | Boc-piperidone → Grignard addition → Azide reduction | 30-45% | Stereocontrol challenges |
Critical limitations of traditional methods include lengthy purification requirements due to diastereomer formation and moderate yields in steps involving carbon-nitrogen bond formation. Solvent-intensive chromatographic separations remain common, driving interest in more selective catalytic methods [9].
The stereogenic centers at C3 and C4 in tert-butyl 3-amino-4-(2-fluorophenyl)piperidine-1-carboxylate demand precise synthetic control for pharmaceutical applications. Carbonyl reductase enzymes have emerged as powerful biocatalysts for installing these chiral centers with exceptional fidelity. Landmark research identified two distinct reductases—HeCR (WP_116436716.1) and DbCR (TMB03420.1)—capable of reducing tert-butyl 4-oxo-3-phenylpiperidine-1-carboxylate analogs with >99% enantiomeric excess (ee) and >99% conversion. These enzymes generate complementary stereoisomers: HeCR produces (3R,4S)- and (3S,4S)-configurated alcohols, while DbCR yields (3S,4R)- and (3R,4R)-isomers [3].
The enzymatic process operates under dynamic kinetic asymmetric reduction (DKAR) principles, requiring:
Chemical asymmetric catalysis has advanced through transition metal complexes featuring chiral ligands. Palladium-catalyzed asymmetric hydrogenation of enamine precursors and rhodium-catalyzed reductive amination provide moderate to good ee values (70-90%), though enzymatic approaches generally outperform them in stereocontrol for this specific substrate class.
Table 2: Asymmetric Catalysis Performance Comparison
Catalyst System | Stereoselectivity | Conversion | Conditions |
---|---|---|---|
HeCR + NADPH | >99% ee (3R,4S)/(3S,4S) | >99% | pH 7.0, 30°C, aqueous buffer |
DbCR + NADPH | >99% ee (3S,4R)/(3R,4R) | >99% | pH 7.0, 30°C, aqueous buffer |
(S)-MeCBS/Borane | >99% ee (trans isomer) | 25% | Toluene, -78°C |
Rh-(R)-BINAP hydrogenation | 85% ee (3R,4R) | 90% | 50 psi H₂, methanol, 60°C |
The tert-butoxycarbonyl (Boc) group serves as the cornerstone for nitrogen protection during the synthesis of this piperidine derivative due to its orthogonal stability and clean deprotection profile. Its exceptional resistance to nucleophiles and bases permits diverse transformations at the 3-amino and 4-aryl positions without premature deprotection. Critically, the Boc group remains stable under enzymatic reduction conditions (pH 7.0, 30°C), enabling its retention throughout the synthesis when using carbonyl reductases [3] [9].
Strategic protection schemes address challenges in regioselective functionalization:
The Boc group’s steric bulk also influences conformational preferences during stereoselective reductions. Molecular docking studies of HeCR reveal that the Boc moiety positions the substrate optimally for hydride transfer from NAD(P)H, with key residues Ser137 and Tyr150 facilitating proton donation and carbonyl polarization. Mutagenesis (S137A/Y150A) abolishes activity, confirming their essential role in the enzymatic mechanism [3].
Growing emphasis on sustainable synthesis has driven innovations minimizing solvent waste and energy consumption in preparing this piperidine building block. Mechanochemical methods employing high-speed ball milling enable Boc protection and functionalization without solvents. For example, piperidine carboxylic acids directly react with di-tert-butyl dicarbonate (Boc₂O) in the presence of catalytic DMAP using ball milling, achieving >95% conversion with minimal byproduct formation [4].
Enzymatic reductions inherently align with green chemistry principles, operating in aqueous media at ambient temperatures. The HeCR/DbCR-catalyzed reductions exhibit outstanding atom economy as hydride transfer directly from glucose (via GDH cofactor recycling) reduces the ketone functionality. This contrasts with traditional chemical reductions requiring stoichiometric borane or metal hydride reagents. Additionally, the E-factor (kg waste/kg product) for enzymatic routes is significantly lower (<5) compared to traditional synthesis (E-factor 25-100) due to eliminated organic solvents and simplified workup [3].
Continuous flow processing represents another advancement, where intermediates like tert-butyl 4-oxo-3-(2-fluorophenyl)piperidine-1-carboxylate undergo enzymatic reduction in packed-bed reactors with immobilized carbonyl reductases. This setup enhances mass transfer, reduces reaction times by 50%, and enables catalyst reuse for >10 cycles without significant activity loss. Solvent-free workup via sublimation or crystallization further reduces environmental impact [3].
Table 3: Green Chemistry Metrics for Synthetic Methods
Method | E-Factor | Energy Input (kJ/mol) | Solvent Consumption (mL/g) |
---|---|---|---|
Traditional Multi-Step | 35-75 | 850-1200 | 300-500 |
Enzymatic Reduction | 3-8 | 150-250 | 50-100 (aqueous) |
Solvent-Free Ball Milling | 5-12 | 200-350 | <10 |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: